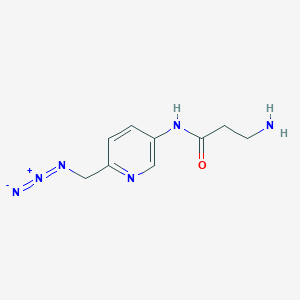

picolyl-azide-NH2

Description

The Picolyl Azide (B81097) Motif as an Enhanced Bioorthogonal Chemical Handle

The picolyl azide motif represents a significant advancement in the realm of CuAAC reactions. It is designed to overcome the limitations associated with copper toxicity by enhancing the efficiency of the catalysis. The key feature of the picolyl azide is the presence of a pyridine (B92270) ring adjacent to the azidomethyl group. nih.gov This arrangement allows the picolyl azide to act as a copper-chelating ligand, effectively increasing the local concentration of the copper(I) catalyst at the site of the reaction. nih.gov This chelation-assisted catalysis leads to a dramatic acceleration of the CuAAC reaction, even at low, non-toxic concentrations of copper. nih.govresearchgate.net

Research has shown that picolyl azides can provide a significant enhancement in the rate of specific labeling compared to conventional, non-chelating azides. nih.gov This improved reactivity is particularly advantageous for labeling low-abundance biomolecules or for applications where rapid reaction kinetics are crucial. lumiprobe.com The enhanced efficiency of picolyl azide-mediated CuAAC allows for a reduction in the required copper concentration by at least tenfold without compromising labeling efficiency, thereby greatly improving the biocompatibility of the reaction for live-cell studies. lumiprobe.com

| Azide Type | Copper (CuSO₄) Concentration | Reaction Time | Product Yield (%) |

|---|---|---|---|

| Conventional Azide | 10 µM | 30 min | No detectable product |

| Picolyl Azide | 10 µM | 30 min | 38% |

| Picolyl Azide with Electron-Donating Group | 10 µM | 30 min | 81% |

Research Trajectories and Unique Attributes of Picolyl-Azide-NH2 for Multimodal Applications

The compound this compound is a bifunctional linker that possesses both the rate-enhancing picolyl azide motif and a primary amine. This dual functionality is a key attribute that opens up a wide range of possibilities for multimodal applications. The picolyl azide group serves as a highly efficient handle for bioorthogonal conjugation via CuAAC, while the amine group provides a versatile point of attachment for a diverse array of other molecules.

This bifunctional nature allows for the construction of sophisticated molecular probes. For instance, a fluorescent dye can be attached to the amine handle, creating a probe that can be "clicked" onto a target biomolecule for imaging purposes. Simultaneously, another functional moiety, such as a therapeutic agent or a second imaging agent for a different modality (e.g., a radionuclide for PET imaging), could also be incorporated. This paves the way for the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.

Future research is likely to focus on exploiting the unique attributes of this compound to create novel tools for:

Dual-Labeling Studies: The amine handle can be used to introduce a second reporter group, enabling the simultaneous tracking of multiple biological processes.

Targeted Drug Delivery: A targeting ligand, such as a peptide or antibody fragment, can be conjugated to the amine, directing a drug-loaded nanoparticle or a therapeutic enzyme to a specific cell type.

Proximity Ligation Assays: The bifunctional nature of this compound can be utilized to design probes for studying protein-protein interactions, where the close proximity of two labeled proteins triggers a detectable signal.

The ongoing development of bioorthogonal chemistry will undoubtedly continue to find new and innovative uses for versatile building blocks like this compound, pushing the boundaries of what is possible in the study of complex biological systems. nih.govnih.gov

| Condition | Azide Type | Relative Reaction Rate |

|---|---|---|

| 10 µM Cu, no THPTA | Non-chelating | Baseline |

| 10 µM Cu, no THPTA | Picolyl Azide | Significantly faster than baseline |

| 100 µM Cu, with THPTA | Non-chelating | Fast |

| 10 µM Cu, with THPTA | Picolyl Azide | Faster than non-chelating at 100 µM Cu |

Properties

Molecular Formula |

C9H12N6O |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

3-amino-N-[6-(azidomethyl)pyridin-3-yl]propanamide |

InChI |

InChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16) |

InChI Key |

XZJUNBVOXCYDOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Picolyl Azide Nh2

Established Synthetic Routes to the Picolyl-Azide-NH2 Scaffold

The synthesis of the this compound scaffold can be approached by constructing the picolyl azide (B81097) moiety first, followed by or concurrent with the introduction of the amine group.

The formation of the picolyl azide group is a critical step, and several reliable methods have been established. The most common strategies involve the nucleophilic substitution of a suitable leaving group with an azide salt or the conversion of a carboxylic acid precursor.

From Picolyl Halides: A direct and widely used method involves the reaction of a picolyl halide, such as 2-(bromomethyl)pyridine or 3-picolyl chloride, with sodium azide (NaN₃). nih.govresearchgate.net This is a standard Sₙ2 reaction where the azide ion displaces the halide, yielding the corresponding picolyl azide. masterorganicchemistry.comnih.gov The reaction is typically performed in a polar aprotic solvent like DMF or in water. nih.govresearchgate.net One-pot procedures combining this nucleophilic substitution with a subsequent CuAAC reaction have been developed for benzylic systems and are applicable here, enhancing synthetic efficiency. nih.gov

From Picolyl Alcohols via Carboxylic Acid Precursors: An alternative route begins with a pyridine (B92270) dicarboxylic acid derivative, such as dipicolinic acid dimethyl ester. nih.govfrontiersin.org This approach involves a multi-step sequence:

Selective Reduction: The ester is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). nih.govfrontiersin.org

Activation of the Hydroxyl Group: The resulting alcohol is converted into a good leaving group. This is often achieved by converting it to the corresponding alkyl bromide using reagents like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). nih.gov

Azide Displacement: The alkyl bromide is then treated with sodium azide, which displaces the bromide to form the azidomethyl group. This final step is often performed in a one-pot process following the bromination without isolation of the intermediate. nih.gov

These established routes provide robust access to the core picolyl azide structure, which serves as the foundation for the complete this compound scaffold.

Table 1: Comparison of Synthetic Strategies for Picolyl Azide Moiety Construction

| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | Picolyl Halide (e.g., 2-(bromomethyl)pyridine) | Sodium Azide (NaN₃) | Direct, often high-yielding, fewer steps | Precursor halide may not be readily available |

| From Carboxylic Acid | Pyridine Dicarboxylic Acid Ester | 1. NaBH₄2. PPh₃, CBr₄3. NaN₃ | Readily available starting materials | Multi-step process, requires careful control of selectivity |

The introduction of the amine functionality onto the picolyl azide scaffold requires precise regiochemical control. Strategies generally fall into two categories: building the scaffold from an amine-containing precursor or introducing the amine onto a pre-formed pyridine ring.

Use of Amine-Containing Building Blocks: A highly effective strategy is to begin with a molecule that already contains the desired amine functionality in a protected form. The synthesis of picolyl azide-lysine (PazK), a non-canonical amino acid, exemplifies this approach. nih.govfrontiersin.org The synthesis starts with an orthogonally protected lysine derivative (e.g., Nα-Boc-Nε-Cbz-L-lysine). The picolyl azide moiety is synthesized separately and then coupled to the deprotected side-chain amine of the lysine building block using standard peptide coupling conditions. nih.gov This method ensures the precise placement and chirality of the amino group.

Direct Amination of the Pyridine Ring: For scaffolds where the amine is directly attached to the pyridine ring, classic and modern organic reactions can be employed for its regioselective introduction.

Chichibabin Reaction: This classic method involves reacting a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 or C6 position. ntu.edu.sggoogle.com Modern variations using composites like NaH-iodide have been developed to improve the reaction's scope and user-friendliness. ntu.edu.sg

Amination via Phosphonium Salts: A versatile, regioselective strategy involves converting the pyridine into a phosphonium salt, which then reacts with sodium azide to form an iminophosphorane. This intermediate can be hydrolyzed to yield the amine. This method is highly regioselective, typically for the C4 position, or the C2 position if C4 is blocked. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): If the pyridine ring is substituted with a good leaving group (e.g., a halogen) at the desired position, direct amination can be achieved via SₙAr with ammonia or an ammonia equivalent. google.com

Once introduced, the primary amine serves as a versatile handle for further functionalization, such as acylation with NHS esters to attach linkers or reporter molecules. broadpharm.comresearchgate.net

Novel and Advanced Synthetic Approaches for this compound

Advanced synthetic approaches focus on creating highly functionalized this compound derivatives for specific, sophisticated applications. These methods often involve modular synthesis to build molecules with precisely tailored properties.

The synthesis of PazK is a prime example of an advanced approach. nih.govfrontiersin.orgnih.gov It is not merely a synthesis of the core scaffold but the creation of a complex, unnatural amino acid designed for genetic code expansion. This allows for the site-specific incorporation of the picolyl azide handle directly into proteins via ribosomal synthesis, a powerful tool for protein engineering. nih.govnih.gov

Another advanced strategy is the synthesis of bifunctional reagents that already contain the this compound core coupled to other functional units. An example is picolyl azide-PEG4-NHS ester . broadpharm.com This molecule combines the copper-chelating picolyl azide with a hydrophilic polyethylene glycol (PEG) spacer and a reactive N-hydroxysuccinimide (NHS) ester. The synthesis of such a reagent involves the selective functionalization of the amine on a picolyl azide precursor with a PEG-NHS linker. This creates an advanced tool ready for direct, one-step conjugation to primary amines on biomolecules, streamlining the labeling process.

These advanced approaches highlight a shift from synthesizing the basic scaffold to creating integrated, application-ready molecular probes that enhance the utility of the this compound concept. The design of these molecules facilitates their use in advanced techniques like Chelation-Promoted Azide-Alkyne Conjugation (CPAAC), where the intrinsic copper-chelating ability of the picolyl group accelerates the click reaction, allowing for lower, more biocompatible copper catalyst concentrations. interchim.com

Chemo- and Site-Selective Functionalization Strategies for this compound Derivatives

The this compound scaffold possesses two key orthogonal functional groups—the azide and the amine—which can be modified independently with high selectivity. This orthogonality is the cornerstone of its utility in creating complex bioconjugates.

Site-Selective Reactions at the Azide Moiety: The azide group is primarily reserved for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". interchim.comnih.gov This reaction is highly specific for terminal alkynes, forming a stable triazole linkage. The picolyl group itself is designed to enhance this reaction's efficiency by chelating the copper(I) catalyst, thereby increasing its effective concentration at the reaction site. vectorlabs.com This chelation-assistance allows the reaction to proceed rapidly even at very low, biocompatible copper concentrations, making it ideal for labeling sensitive biological samples. nih.govvectorlabs.com This reaction can be used to attach a vast array of alkyne-modified molecules, including fluorophores, biotin tags, or other biomolecules. broadpharm.combiotium.com

Site-Selective Reactions at the Amine Moiety: The primary amine is a nucleophilic handle that can be selectively modified through various reactions, most commonly acylation.

Amide Bond Formation: The amine readily reacts with activated carboxylic acids, such as NHS esters or acid chlorides, to form stable amide bonds. This is the most common method for attaching linkers, PEG chains, or other moieties to the amine terminus of the scaffold. broadpharm.com

Reductive Amination: The amine can also react with aldehydes or ketones to form an intermediate imine, which can then be reduced to a secondary amine, providing another route for conjugation.

The key to these strategies is the non-reactivity of the azide group under the conditions used for amine modification, and vice-versa. This allows for a stepwise functionalization approach: one handle can be used to attach the scaffold to a molecule of interest, while the other remains free for a subsequent conjugation step.

Table 2: Orthogonal Reactions for Functionalizing this compound Derivatives

| Functional Group | Reaction Type | Reagent Class | Resulting Linkage | Key Features |

| Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes (+ Cu(I) catalyst) | Triazole | Highly specific, bioorthogonal, accelerated by picolyl chelation. |

| Amine (-NH₂) | Acylation | Activated Esters (e.g., NHS Esters) | Amide | Robust, efficient, widely used for attaching linkers and labels. |

| Amine (-NH₂) | Reductive Amination | Aldehydes/Ketones (+ Reducing Agent) | Secondary Amine | Forms stable C-N bond, expands conjugation possibilities. |

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound makes it an exceptional tool for linking different molecular components and building complex structures.

Proteins: There are two primary advanced methods for incorporating the scaffold into proteins.

Genetic Code Expansion: The non-canonical amino acid PazK (picolyl azide-lysine) can be genetically encoded and incorporated into a protein's sequence at a specific site in response to an amber stop codon. nih.govfrontiersin.orgnih.gov This provides ultimate precision for placing the picolyl azide handle within a protein for subsequent modification.

Enzymatic Ligation: Methods like PRIME (Probe Incorporation Mediated by Enzymes) and Sortagging utilize engineered enzymes to ligate picolyl azide derivatives onto specific peptide tags that have been genetically fused to a protein of interest. nih.govvectorlabs.com For example, an engineered ligase can attach a picolyl azide probe to a cell surface protein fused with a short acceptor peptide. nih.gov

Nucleic Acids: Picolyl azide moieties can be incorporated into oligonucleotides to facilitate their conjugation to other molecules. This is typically achieved post-synthesis by reacting an amino-modified oligonucleotide with a picolyl azide-NHS ester reagent. genelink.comgenelink.com This allows for the creation of DNA- or RNA-based probes and complex nanostructures. The azide can also be incorporated during solid-phase synthesis using specialized phosphoramidites or via reaction with sulfonyl azides. nih.govbiosyn.com

Complex Biomolecules and Solid Supports: The versatility of the scaffold extends to other molecular classes. A picolyl azide has been incorporated into an NAD+ analog to create 3-Picolyl Azide Adenine (B156593) Dinucleotide (PAAD+), a probe for studying enzyme dynamics. nih.gov Furthermore, picolyl azide has been immobilized on solid supports, such as functionalized agarose beads, to create affinity resins for capturing or purifying alkyne-tagged biomolecules from complex mixtures. vectorlabs.com This is useful in proteomics and activity-based protein profiling. The scaffold can also be used to functionalize surfaces for biosensing applications. researchgate.net

Mechanistic Insights into Picolyl Azide Nh2 Mediated Click Chemistry

Kinetic Acceleration of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the Picolyl Azide (B81097) Motif

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and specificity. nih.govnih.gov However, for applications in biological systems, minimizing the concentration of the copper catalyst is crucial to mitigate cellular toxicity. frontiersin.orgresearchgate.net The development of copper-chelating azides, such as those containing a picolyl azide motif, represents a significant advancement in addressing this challenge. These molecules dramatically accelerate the CuAAC reaction, particularly under biocompatible conditions where low copper concentrations are essential. frontiersin.orgnih.gov

The enhanced reactivity of picolyl azides is so pronounced that it can compensate for a 10-fold reduction in copper concentration or the omission of an accelerating ancillary ligand. frontiersin.org Research has demonstrated that on living cells, the use of a picolyl azide can increase the specific protein labeling signal by as much as 25-fold compared to conventional non-chelating azides. frontiersin.org This acceleration is attributed to the ability of the picolyl group to chelate the copper catalyst, thereby increasing its effective concentration at the site of the reaction. researchgate.netnih.gov

Role of Intramolecular Chelation-Assisted Copper(I) Catalysis

The key to the enhanced reactivity of picolyl-azide-NH2 lies in the concept of intramolecular chelation-assisted catalysis. The picolyl azide structure features a pyridine (B92270) nitrogen atom positioned adjacent to the azidomethyl group. nih.govvectorlabs.com This arrangement allows the pyridine nitrogen to act as an internal ligand, chelating the copper(I) catalyst. organic-chemistry.org

This intramolecular chelation effectively tethers the copper catalyst in close proximity to the azide functionality. The proposed mechanism for CuAAC suggests that the rate-determining step involves the formation of a metallacycle between the copper(I)-acetylide and the azide. frontiersin.org By pre-organizing the catalyst and the azide reactant, the picolyl motif significantly lowers the entropic barrier for this step, leading to a substantial rate enhancement. This "chelation assistance" raises the effective local concentration of the copper catalyst at the reaction site, which is particularly advantageous in the dilute conditions often required for biological labeling experiments. frontiersin.org This effect is so potent that it allows for efficient reactions even at copper concentrations as low as 10–40 µM, enhancing the biocompatibility of the CuAAC reaction. frontiersin.orgvectorlabs.com

Elucidation of Kinetic and Thermodynamic Parameters for Enhanced Reactivity

While extensive research qualitatively confirms the dramatic rate acceleration provided by the picolyl azide motif, detailed quantitative kinetic and thermodynamic parameters for this compound are not extensively reported in the literature. The enhancement is typically described through comparative reaction times and yields rather than specific rate constants or activation energies.

The reaction kinetics are profoundly influenced by the chelation effect. For instance, in the absence of external ligands, picolyl azides can yield significant product conversion in minutes, whereas conventional azides may show no detectable product under the same conditions. frontiersin.org This implies a significant reduction in the activation energy (ΔG‡) for the reaction. The chelation of the copper ion by the picolyl group is a thermodynamically favorable process that contributes to the stabilization of the transition state. This pre-association reduces the entropic penalty of bringing the catalyst and azide together, which is a key factor in the observed rate increase.

Studies have shown that electronic modifications to the pyridine ring of the picolyl azide can further modulate reactivity. Electron-donating groups, such as a methoxy (B1213986) substituent, increase the electron density on the pyridine nitrogen, strengthening its coordination to Cu(I) and further accelerating the reaction. frontiersin.org Conversely, electron-withdrawing groups, like a chloride substituent, dampen this accelerating effect. frontiersin.org These observations are consistent with a mechanism where the stability of the chelated copper complex directly influences the reaction's kinetic profile.

Influence of Ancillary Ligands and Reaction Conditions on CuAAC Efficiency

The efficiency of the picolyl azide-mediated CuAAC is also significantly influenced by the presence of external, or ancillary, ligands and other reaction conditions such as copper concentration. Water-soluble Cu(I)-stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are commonly used to accelerate the CuAAC reaction and protect against the oxidation of Cu(I) to the inactive Cu(II) state. vectorlabs.com

Research indicates a synergistic relationship between picolyl azides and these ancillary ligands. researchgate.netvectorlabs.com While picolyl azides demonstrate significantly enhanced reactivity on their own, the addition of a ligand like THPTA can lead to even faster reactions, often reaching completion within minutes even at low micromolar concentrations of copper. frontiersin.org The ancillary ligand helps to stabilize the Cu(I) ion in solution, preventing its disproportionation and precipitation, while the picolyl azide's internal chelation provides localized rate acceleration.

Interestingly, the kinetic benefit of using a picolyl azide is so substantial that it can often outweigh the effect of omitting an ancillary ligand altogether. frontiersin.org At various copper concentrations, reactions with a picolyl azide in the absence of THPTA have been shown to proceed at rates comparable to or even greater than those of a non-chelating azide in the presence of THPTA. frontiersin.org This provides flexibility in designing experimental protocols, especially where minimizing additives is desirable. Another ligand, BTTAA, has also been shown to work effectively with picolyl azides, in some cases providing superior signal enhancement in cellular labeling experiments compared to THPTA. frontiersin.org

Comparative Mechanistic Analysis of this compound Reactivity with Non-Chelating Azides

The enhanced reactivity of this compound is best understood through direct comparison with non-chelating azides, such as benzyl (B1604629) azide or simple alkyl azides. Under identical reaction conditions, the difference in performance is stark, highlighting the mechanistic advantage conferred by the intramolecular chelation.

In vitro kinetic assays using fluorogenic alkynes provide a clear picture of this difference. For example, under low copper concentrations (e.g., 10 µM CuSO₄) and in the absence of an accelerating ligand, picolyl azides can achieve high product yields (e.g., 38-81% conversion after 30 minutes). frontiersin.org In sharp contrast, their non-chelating carbocyclic analogs yield no detectable product under the same conditions. frontiersin.org

This disparity persists even when ancillary ligands are introduced. When THPTA is included, the reaction with picolyl azide proceeds to completion in under 5 minutes across copper concentrations ranging from 10 µM to 100 µM. frontiersin.org The reaction rate for the picolyl azide at the lowest copper concentration (10 µM) is still significantly faster than the rate for its non-chelating counterpart at the highest copper concentration (100 µM). frontiersin.org This demonstrates that the intramolecular chelation effect is a more dominant factor in rate acceleration than a tenfold increase in the bulk catalyst concentration for a non-chelating azide.

The following interactive table summarizes comparative data from in vitro experiments, illustrating the superior performance of a picolyl azide derivative compared to its non-chelating benzyl analog.

| Azide Type | CuSO₄ Conc. (µM) | Ancillary Ligand | Reaction Progress |

|---|---|---|---|

| Picolyl Azide | 10 | None | Significant product formation |

| Benzyl Azide (Non-Chelating) | 10 | None | No detectable product |

| Picolyl Azide | 10 | THPTA | Reaction complete in <5 min |

| Picolyl Azide | 100 | THPTA | Reaction complete in <5 min |

| Benzyl Azide (Non-Chelating) | 100 | THPTA | Slower than Picolyl Azide at 10 µM |

This table is a representation of findings reported in the literature, showing the qualitative and comparative outcomes of CuAAC reactions. frontiersin.org

Advanced Applications of Picolyl Azide Nh2 in Chemical Biology and Biotechnology

Bioconjugation Strategies Employing Picolyl-Azide-NH2

This compound has emerged as a powerful tool in chemical biology and biotechnology, primarily due to its role in advanced bioconjugation strategies. The key to its utility lies in the picolyl moiety, which acts as a copper-chelating group. This feature significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govvectorlabs.comsigmaaldrich.com This rate enhancement allows for efficient reactions at low, biocompatible copper concentrations, making it ideal for modifying sensitive biological molecules in complex environments, including on the surface of and inside living cells. nih.govnih.govcell.com The use of picolyl azides can increase the specific labeling rate by as much as 25-fold compared to conventional non-chelating azides at low copper concentrations (10–100μM). nih.govcell.com This has led to the development of robust methods for labeling a wide array of biomolecules with unprecedented specificity and efficiency.

Site-Specific Covalent Labeling of Peptides and Proteins

The ability to label proteins at specific sites is crucial for understanding their function, localization, and interactions. This compound has been instrumental in advancing site-specific protein labeling methodologies, offering enhanced reactivity and biocompatibility. nih.gov

A powerful strategy for introducing picolyl azide (B81097) into proteins involves the genetic incorporation of non-canonical amino acids (ncAAs) bearing this functionality. researchgate.netnih.govnih.gov This is typically achieved through amber suppression, where a stop codon (UAG) is repurposed to encode for the ncAA. researchgate.netnih.govnih.gov Researchers have successfully synthesized a lysine derivative, paz-lysine (PazK), which contains a picolyl azide motif. nih.govfrontiersin.org This ncAA can be efficiently incorporated into proteins in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, such as a mutant of the Methanosarcina mazei pyrrolysine-tRNA synthetase. researchgate.netnih.gov

The key advantage of genetically encoding a picolyl azide-containing amino acid is the improved reactivity with alkyne-bearing probes in CuAAC reactions. nih.govfrontiersin.org This enhanced reactivity allows for labeling at significantly lower copper concentrations, which is crucial for maintaining cell viability during live-cell imaging experiments. frontiersin.org The direct incorporation of the copper-chelating azide into the protein structure eliminates the need for high concentrations of external copper catalysts, thereby minimizing cellular toxicity. researchgate.netnih.gov

| Non-Canonical Amino Acid | Incorporation Method | Organism/System | Key Advantage |

| paz-lysine (PazK) | Amber suppression with mutant M. mazei PylT/RS | Mammalian cells | Improved CuAAC reactivity at low copper concentrations |

Enzyme-mediated approaches provide an alternative and highly specific method for introducing picolyl azide into proteins. One prominent technique is PRobe Incorporation Mediated by Enzymes (PRIME), which utilizes an engineered Escherichia coli lipoic acid ligase (LplA). nih.govnih.govspringernature.com This engineered LplA specifically attaches a picolyl azide derivative to a 13-amino acid recognition sequence, the LplA acceptor peptide (LAP), which is genetically fused to the protein of interest. nih.govnih.govspringernature.com This two-step process first involves the enzymatic ligation of the picolyl azide, followed by the chelation-assisted CuAAC reaction with an alkyne-functionalized probe. nih.govnih.govspringernature.com This method has been successfully used for labeling proteins on the surface of live cells. nih.govnih.gov

Another powerful enzymatic tool for protein modification is sortase A (SrtA), a transpeptidase from Gram-positive bacteria. nih.govnih.govresearchgate.net SrtA recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues. nih.govnih.govresearchgate.net This process forms a thioester intermediate that can then be resolved by a nucleophile, typically an N-terminal oligoglycine motif. nih.govnih.gov By using a substrate containing the sortase recognition motif and a picolyl azide, this functionality can be specifically ligated to the N-terminus of a target protein engineered to have an exposed oligoglycine sequence. nih.govvectorlabs.com Picolyl Azide-Gly-Gly-Gly has been developed as a probe for this "sortagging" method, enabling the site-specific introduction of the picolyl azide for subsequent click chemistry reactions. vectorlabs.com

| Enzymatic Method | Enzyme | Recognition Sequence | Position of Labeling |

| PRIME | Engineered Lipoic Acid Ligase (LplA) | LplA Acceptor Peptide (LAP) | Specific lysine within LAP |

| Sortase-Tagging | Sortase A (SrtA) | LPXTG | N-terminus (with oligoglycine nucleophile) |

Covalent Functionalization of Nucleic Acids

The principles of click chemistry, enhanced by the properties of picolyl azide, have also been extended to the functionalization of nucleic acids. The introduction of azide or alkyne functionalities into DNA and RNA allows for their post-synthetic modification with a variety of probes. While the literature specifically detailing the use of "this compound" for nucleic acid modification is less extensive than for proteins, the underlying chemistry is directly applicable. Azide-modified nucleosides can be incorporated into nucleic acid strands, which can then be "clicked" with alkyne-containing molecules. uwo.camdpi.commdpi.com The accelerated kinetics offered by a picolyl azide would be advantageous in these conjugations, potentially allowing for lower catalyst concentrations and shorter reaction times, which is beneficial for preserving the integrity of these often-sensitive biomolecules. researchgate.net The use of copper-chelating azides has been shown to be effective for the sensitive detection of metabolically labeled RNAs in cells. nih.gov

Chemical Modification of Lipids and Other Complex Biomolecules

The chemical modification of lipids is essential for studying their roles in membrane structure, signaling, and interactions with other biomolecules. Bioorthogonal chemistry, including CuAAC, provides a powerful means to achieve this. nih.gov Azide-modified lipids can be synthesized and incorporated into membranes. researchgate.netfigshare.com These azide-functionalized lipids can then be targeted with alkyne-containing probes. The use of a picolyl azide in this context would offer the same kinetic advantages seen in protein and nucleic acid labeling, enabling more efficient and biocompatible modification of lipid structures within complex biological membranes. For instance, a copper-catalyzed azide-alkyne cycloaddition approach has been used for the efficient synthesis of phospholipids. nih.gov While direct examples of "this compound" in lipid modification are not as prevalent in the reviewed literature, the principles of chelation-assisted click chemistry suggest it would be a valuable tool for enhancing the efficiency of lipid labeling and the study of lipid-protein interactions.

Development of Advanced Probes and Imaging Agents Based on this compound

The enhanced reactivity of picolyl azide has spurred the development of a new generation of advanced probes and imaging agents for chemical biology and biotechnology. By incorporating a picolyl azide moiety, fluorescent dyes, biotin, and other reporter molecules can be efficiently conjugated to biomolecules of interest with high sensitivity and specificity. vectorlabs.comjenabioscience.combroadpharm.combroadpharm.com

The chelation-assisted CuAAC reaction enabled by picolyl azide allows for a significant reduction in the required copper catalyst concentration, which is a major advantage for live-cell imaging where copper toxicity is a concern. nih.govvectorlabs.com This has led to the commercial availability of a range of fluorescent dyes conjugated to picolyl azide, covering a broad spectrum of excitation and emission wavelengths. jenabioscience.combroadpharm.combroadpharm.com These probes have been shown to provide up to a 40-fold increase in signal intensity compared to conventional azide probes. vectorlabs.com This increased sensitivity is particularly valuable for the detection of low-abundance targets. broadpharm.com

The development of these advanced probes is not limited to fluorescent molecules. Biotin picolyl azide, for example, allows for the efficient attachment of a biotin handle to alkyne-modified biomolecules. sigmaaldrich.com This enables subsequent detection or purification using streptavidin-based affinity methods. The enhanced reactivity of the picolyl azide is especially beneficial when working with low concentrations of the target biomolecule. sigmaaldrich.com

The combination of picolyl azide-based probes with site-specific labeling techniques, such as PRIME or genetic code expansion, provides a powerful and versatile platform for a wide range of applications in molecular imaging, drug delivery, and tissue engineering. nih.govspringernature.comnih.govrsc.org

| Probe Type | Reporter Molecule | Key Feature | Application |

| Fluorescent Probe | Various Dyes (e.g., AZDye 594, BP Fluor 488, BP Fluor 647) | Enhanced signal intensity at low copper concentrations | Live-cell imaging, flow cytometry, microscopy |

| Affinity Probe | Biotin | Efficient labeling at low target concentrations | Affinity purification, detection |

Rational Design and Synthesis of Fluorescent Probes

The rational design of fluorescent probes is a cornerstone of chemical biology, enabling the visualization of biological processes in real-time. nih.govrsc.org The core principle often involves a donor-π-acceptor framework, where modulation of the electronic properties of the donor and acceptor groups can tune the photophysical properties of the fluorophore, such as its absorption and emission wavelengths. rsc.org The synthesis of fluorescent probes based on this compound involves coupling the picolyl azide moiety to a fluorophore scaffold. This creates a probe that can be "clicked" onto a target molecule bearing an alkyne group.

The picolyl azide group itself does not confer fluorescence; rather, it serves as a highly efficient bioorthogonal handle. For instance, Picolyl-Azide-5/6-FAM is a commercially available reagent where a fluorescein (FAM) dye is linked to a picolyl azide. jenabioscience.comjenabioscience.com This allows for the fluorescent labeling of alkyne-modified biomolecules. The design of such probes focuses on preserving the quantum yield and photostability of the parent dye while ensuring the picolyl azide is accessible for the click reaction.

Table 1: Examples of Picolyl Azide-Containing Fluorescent Dyes

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) |

| Picolyl-Azide-5/6-FAM | Fluorescein | 490 | 510 |

| AZDye488-Picolyl-Azide | AZDye 488 | 495 | 520 |

| Picolyl-Azide-Sulfo-Cy3 | Cyanine 3 | 555 | 570 |

| AZDye555-Picolyl-Azide | AZDye 555 | 555 | 565 |

| AZDye594-Picolyl-Azide | AZDye 594 | 590 | 617 |

This data is compiled from commercially available sources and may vary slightly depending on the specific linker and conjugation.

The synthesis of these probes typically involves standard amide bond formation or other coupling chemistries to link the picolyl azide-containing amine to a carboxylic acid derivative of the fluorophore. The resulting conjugate can then be used to label alkyne-modified proteins, nucleic acids, or other biomolecules in complex biological samples.

Affinity Tagging and Enrichment Probes (e.g., Biotinylated Conjugates)

Affinity tagging is a powerful technique for isolating and identifying binding partners of a molecule of interest from a complex mixture. frontiersin.orgnih.gov Biotin is a commonly used affinity tag due to its exceptionally strong and specific interaction with streptavidin or avidin. This compound can be readily conjugated to biotin to create versatile affinity probes.

Biotin Picolyl Azide is a prime example of such a probe. vectorlabs.combiotium.com It allows for the biotinylation of alkyne-tagged biomolecules via the efficient copper-catalyzed click reaction. The enhanced reactivity of the picolyl azide enables labeling at low copper concentrations, which is crucial for preserving the integrity of protein complexes. vectorlabs.com

For applications requiring the release of the captured biomolecules, cleavable linkers can be incorporated into the probe design. Dde Biotin Picolyl Azide is a cleavable biotin probe that contains a hydrazine-sensitive Dde linker. vectorlabs.com This allows for the mild release of the captured proteins from the avidin resin, facilitating downstream analysis such as mass spectrometry.

Table 2: Picolyl Azide-Based Affinity Probes

| Probe Name | Affinity Tag | Key Feature |

| Biotin Picolyl Azide | Biotin | High-efficiency biotinylation via CuAAC |

| Dde Biotin Picolyl Azide | Biotin | Hydrazine-cleavable linker for release of captured molecules |

| APA biotin | Biotin | Acid-cleavable acetal linkage for mild release of labeled peptides |

A study demonstrated the utility of a picolyl azide-based cleavable linker, APA biotin, for the enrichment of alkyne-tagged proteins in living cells. researchgate.net This approach allowed for the identification of over 9,400 labeled sites in the yeast proteome, highlighting the efficiency of picolyl azide-mediated enrichment. researchgate.net

Spectroscopic Probes for Investigating Enzyme Dynamics and Structure-Function Relationships

Understanding the relationship between protein structure, dynamics, and function is a central goal in biochemistry. researchgate.net Spectroscopic probes that can be incorporated into a protein's active site without perturbing its function are invaluable tools for these studies. The azide group has a unique vibrational signature in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules.

Researchers have developed 3-Picolyl Azide Adenine (B156593) Dinucleotide (PAAD+), an analog of the essential cofactor NAD+, to probe enzyme dynamics. nih.gov This probe was synthesized by an enzymatic base exchange reaction where the nicotinamide group of NAD+ is replaced with a picolyl azide moiety. nih.gov PAAD+ was shown to bind to the active site of formate (B1220265) dehydrogenase with an affinity comparable to the native NAD+. nih.gov

The azido group of PAAD+ has a strong IR absorption at 2119 cm-1, making it an excellent spectroscopic reporter. nih.gov Using two-dimensional infrared (2D IR) spectroscopy, the researchers were able to monitor the dynamics of the enzyme's active site on a femtosecond to picosecond timescale. nih.gov The results indicated that PAAD+ can serve as a general spectroscopic tool to investigate the fast dynamics of a wide range of NAD+-dependent enzymes. nih.gov

Applications in Targeted Delivery and Bioconjugate Systems

The development of targeted delivery systems is a major focus in medicine, aiming to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Click chemistry, particularly the bioorthogonal CuAAC reaction, has emerged as a powerful tool for constructing such systems. nih.govnih.gov The high efficiency and specificity of the picolyl azide-alkyne reaction make it well-suited for conjugating targeting ligands, imaging agents, and therapeutic payloads to nanoparticles and other delivery vehicles.

This compound can be used as a building block to introduce a reactive handle onto a drug or a targeting moiety. For example, the amine group of this compound can be acylated with a drug molecule containing a carboxylic acid. The resulting picolyl azide-functionalized drug can then be "clicked" onto a delivery vehicle that has been modified with alkyne groups.

A key advantage of using picolyl azide in these systems is the ability to perform the conjugation reaction under mild, biocompatible conditions. This is particularly important when working with sensitive biological molecules such as antibodies or peptides that are often used as targeting ligands. The accelerated reaction kinetics afforded by the picolyl azide allows for the use of very low concentrations of copper catalyst, reducing potential toxicity. nih.govnih.gov

Integration of this compound into Multifunctional Materials and Surfaces

The functionalization of materials and surfaces is critical for a wide range of applications, from medical implants to biosensors. nih.gov The ability to covalently attach biomolecules to a surface in a controlled manner is essential for creating biocompatible and bioactive materials. The picolyl azide group provides a robust and efficient means of achieving this.

Surfaces can be modified with alkyne groups through various chemical methods. These alkyne-functionalized surfaces can then be treated with a solution containing a picolyl azide-modified biomolecule to achieve covalent immobilization via the click reaction. The high efficiency of the picolyl azide-mediated reaction ensures a high density of surface functionalization.

This strategy can be used to create a variety of multifunctional materials. For example, a surface could be patterned with different picolyl azide-modified biomolecules to create a microarray for high-throughput screening. Alternatively, the interior of a porous scaffold could be functionalized with growth factors to promote tissue regeneration. The versatility of the picolyl azide-alkyne click reaction allows for the integration of a wide range of functionalities into materials and onto surfaces. nih.gov

Perspectives and Future Directions in Picolyl Azide Nh2 Research

Emerging Methodologies for Enhanced Bioorthogonal Reactivity and Efficiency

The primary advantage of the picolyl azide (B81097) group is its intrinsic ability to chelate copper(I) ions, which catalyze the azide-alkyne cycloaddition. This feature accelerates the reaction kinetics and permits the use of significantly lower copper concentrations, thereby reducing cytotoxicity in live-cell imaging experiments. nih.govfrontiersin.org Emerging methodologies are focused on further exploiting this characteristic and developing new strategies to improve reaction efficiency.

One of the most significant advancements is the genetic incorporation of copper-chelating azide moieties into proteins. nih.gov Researchers have synthesized a noncanonical amino acid (ncAA), picolyl azide-lysine (PazK), which can be efficiently incorporated into proteins in mammalian cells using amber suppression techniques. wordpress.comresearchgate.net This allows for the site-specific installation of the highly reactive picolyl azide handle directly into a protein of interest. researchgate.net Studies have shown that proteins labeled with PazK exhibit improved reactivity with alkyne reagents in CuAAC, especially at low Cu(I) concentrations, compared to proteins labeled with simpler azide-containing ncAAs. frontiersin.org This approach synergistically combines the benefits of the picolyl azide's chelating power with the precision of genetic code expansion.

Further enhancements in reactivity are being achieved through the development of advanced azide derivatives. Chelation Promoted Azide/Alkyne Conjugation (CPAAC) is a term used to describe the superior bioconjugations achieved using reagents like picolyl azide. interchim.com The next generation of these reagents, sometimes referred to as "AzidePlus," incorporates even more effective copper-chelating structures, reportedly leading to the fastest reaction kinetics to date, to the point where supplementary copper-chelating ligands like THPTA may no longer be necessary. interchim.com

Table 1: Comparison of CuAAC Labeling Conditions

| Feature | Standard Azide (e.g., AzF) | Picolyl Azide (e.g., PazK) |

|---|---|---|

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Chelation-Promoted Azide-Alkyne Cycloaddition (CPAAC) |

| Copper Requirement | Higher concentrations (e.g., >100 µM) often needed for efficient labeling. frontiersin.org | Effective at low concentrations (as low as 40-50 µM) in live cells. nih.govfrontiersin.org |

| Cytotoxicity | Higher potential for toxicity due to greater copper load. nih.gov | Reduced cytotoxicity due to lower copper requirement. nih.gov |

| Reaction Efficiency | Moderate, may require longer incubation times or higher catalyst levels. | Enhanced, faster kinetics due to intramolecular chelation of copper. interchim.com |

Integration of Picolyl-Azide-NH2 with Advanced Biological and Analytical Techniques

The high efficiency and biocompatibility of picolyl azide-mediated reactions have enabled its integration with a variety of advanced analytical methods for probing complex biological systems.

Fluorescence-Based Imaging and Labeling: Picolyl azide is frequently conjugated to a wide spectrum of fluorescent dyes. jenabioscience.com These fluorescent picolyl azide probes are used to label alkyne-modified biomolecules, enabling their visualization in live cells via fluorescence microscopy. The enhanced reaction kinetics allow for rapid labeling with minimal background signal, which is crucial for dynamic imaging studies.

Enzyme Dynamics and Spectroscopy: A notable application involves the synthesis of a 3-picolyl azide adenine (B156593) dinucleotide (PAAD+), an analog of the native coenzyme NAD+. nih.gov This probe, which binds to enzymes like formate (B1220265) dehydrogenase (FDH) with an affinity comparable to NAD+, possesses a strong infrared absorption from the azide group. This unique spectroscopic handle allows researchers to use two-dimensional infrared (2D IR) spectroscopy to study enzyme dynamics on femtosecond to picosecond timescales, providing insights into the fast molecular motions that govern catalytic activity. nih.gov

Proteomics and Activity-Based Protein Profiling (ABPP): While not exclusively limited to picolyl azide, azide-based bioorthogonal chemistry is a cornerstone of ABPP. mdpi.com The enhanced reactivity of picolyl azide makes it an attractive choice for these applications, where rapid and efficient capture of enzyme-bound probes is critical for identifying new drug targets and studying enzyme function in complex proteomes.

Table 2: Examples of Picolyl Azide Integration with Analytical Techniques

| Picolyl Azide Derivative | Analytical Technique | Application |

|---|---|---|

| Picolyl-Azide-Sulfo-Cy3 | Fluorescence Microscopy | Fluorescent labeling of alkyne-tagged molecules in biological samples. jenabioscience.com |

| AZDye488-Picolyl-Azide | Flow Cytometry, Microscopy | Quantitative and qualitative analysis of labeled cells and biomolecules. jenabioscience.com |

| 3-picolyl azide adenine dinucleotide (PAAD+) | 2D Infrared Spectroscopy | Probing ultrafast enzyme dynamics at the active site. nih.gov |

Computational Approaches in Understanding and Predicting this compound Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms, reactivity, and selectivity of the azide group, which is the reactive center of this compound. nih.gov While many studies focus on the broader class of organic azides, the principles are directly applicable.

DFT calculations are used to model the transition states of 1,3-dipolar cycloaddition reactions, such as those between azides and alkynes or allenes. researchgate.netnih.gov These models can accurately predict the energy barriers for different reaction pathways, thereby explaining the observed site- and regio-selectivity. nih.govnih.gov For instance, computational studies can rationalize why a particular isomer is the major product in a cycloaddition reaction by comparing the activation energies of the various possible transition states. nih.gov

Key theoretical models used in these analyses include:

Frontier Molecular Orbital (FMO) Theory: This model analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other to predict reactivity. nih.gov

Distortion/Interaction-Activation Strain Model: This approach deconstructs the activation energy into two components: the energy required to distort the reactants into their transition-state geometries (strain) and the actual interaction energy between the distorted molecules. This provides deeper insight into the factors controlling the reaction barrier. researchgate.net

Conceptual DFT: Reactivity indices derived from DFT, such as chemical potential and hardness, are used to predict the ambiphilic nature of azides and their reactivity with different dipolarophiles. researchgate.net

These computational approaches are not just explanatory; they are also predictive. They can be used to design new picolyl azide derivatives or alkyne partners with tailored reactivity and selectivity for specific applications, guiding synthetic efforts and reducing empirical optimization. nih.gov

Table 3: Application of Computational Methods to Azide Reactivity

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state structures, reaction energy barriers, reaction mechanisms (one-step vs. stepwise). nih.gov | Predicts the regioselectivity and reaction rate of CuAAC. |

| Activation Strain Model | Deconstructs the energy barrier into reactant distortion and interaction components. researchgate.net | Explains how structural changes in the alkyne or azide affect reactivity. |

| Frontier Molecular Orbital (FMO) Analysis | Predicts reactivity based on HOMO-LUMO energy gaps. nih.gov | Helps rationalize the reaction speed with different electron-donating or -withdrawing alkynes. |

Exploration of Uncharted Applications in Novel Biological Systems and Synthetic Methodologies

The unique capabilities of this compound and its derivatives are paving the way for applications in previously inaccessible areas of biology and materials science.

Probing Glycobiology in Living Organisms: Azide-based bioorthogonal chemistry has revolutionized the study of glycans. mdpi.com The enhanced biocompatibility of picolyl azide-mediated reactions makes it ideal for metabolically labeling and imaging glycans in complex living systems, such as developing zebrafish embryos, with minimal perturbation. nih.gov This allows for real-time tracking of glycan dynamics during development and disease.

Synthetic Biology and Genetically Encoded Chemistry: As mentioned, the creation of the ncAA 'PazK' represents a significant step into the realm of synthetic biology. frontiersin.orgwordpress.com Genetically encoding this reactive handle allows for the creation of semi-synthetic organisms capable of producing proteins with precisely placed picolyl azide groups. This opens up possibilities for creating novel protein-drug conjugates, engineered enzymes with new functions, and self-assembling protein-based materials. The field of synthetic biology aims to design and construct new biological parts and systems, and the integration of highly efficient bioorthogonal handles like picolyl azide is a key enabling technology. nih.gov

Engineering Biomaterials: Bioorthogonal reactions, including those involving picolyl azide, are increasingly used to create hydrogels for 3D cell encapsulation and tissue engineering. nih.gov The high specificity and biocompatibility of the reaction allow for the formation of covalently crosslinked hydrogel networks under physiological conditions without harming encapsulated cells. The ability to precisely control the crosslinking chemistry enables the design of biomaterials with tunable mechanical properties that can mimic the natural extracellular matrix.

The future of this compound research lies in combining these emerging fields. One can envision the use of genetically encoded picolyl azides in synthetic organisms to produce novel biomaterials or the application of advanced spectroscopic techniques to monitor these processes in real time within living systems. As our ability to manipulate biological systems with chemical precision grows, the applications for highly reactive and selective tools like this compound will continue to expand into uncharted scientific territory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.